16-Deacetyl Fusidic Acid Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

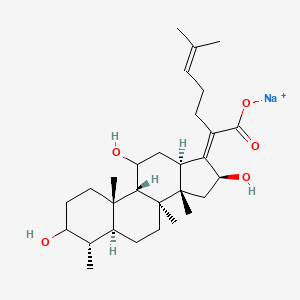

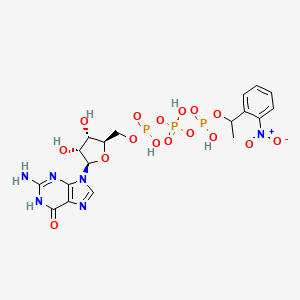

The synthesis and analysis of fusidic acid derivatives, including 16-Deacetyl Fusidic Acid Sodium Salt, involve the removal or modification of specific functional groups to study their impact on antibacterial activity. For instance, structure-activity relationship (SAR) analyses have highlighted the critical role of the C-21 carboxylic acid moiety in fusidic acid's anti-mycobacterial activity, suggesting that modifications at this site, such as deacetylation, can significantly alter the compound's pharmacological properties (Singh et al., 2020).

Molecular Structure Analysis

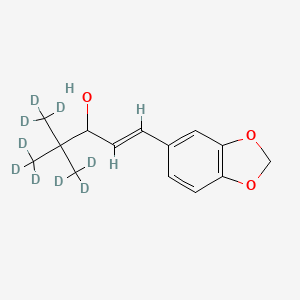

Fusidic acid's molecular structure, including its derivatives, incorporates a cyclopentanoperhydrophenanthrene ring system characteristic of steroids or tetracyclic triterpenes. This structure has been confirmed through various studies, highlighting its importance in the compound's antibacterial efficacy. Modifications such as deacetylation at the 16 position affect the molecule's interaction with bacterial targets (Wynn, 1965).

Chemical Reactions and Properties

The chemical properties of 16-Deacetyl Fusidic Acid Sodium Salt relate to its reactivity and interactions with other compounds. Studies on fusidic acid derivatives have explored their chemical behavior, including reactions that modify the molecule's structure, such as deacetylation, to enhance or alter their antibacterial activity. The ability to undergo specific chemical reactions is crucial for developing new antibiotic agents with improved efficacy and reduced resistance potential (Fujimoto et al., 1996).

Physical Properties Analysis

The physical properties of 16-Deacetyl Fusidic Acid Sodium Salt, such as solubility, stability, and absorption characteristics, are essential for its pharmaceutical formulation and efficacy. For example, studies on the percutaneous absorption of fusidic acid and its derivatives demonstrate their ability to penetrate human skin, which is crucial for topical antibiotic applications (Vickers, 1969).

Chemical Properties Analysis

The chemical properties of 16-Deacetyl Fusidic Acid Sodium Salt, including its interactions with microbial targets and enzyme inhibition capabilities, play a vital role in its antimicrobial activity. The mechanism of action of fusidic acid and its derivatives involves the inhibition of protein synthesis by interfering with elongation factor G, a process that is critical for bacterial growth and replication. Modifications in the chemical structure, such as deacetylation, can influence these interactions and the compound's overall antibacterial efficacy (Pranger & van der Zeijst, 1975).

Wissenschaftliche Forschungsanwendungen

Overview of Fusidic Acid and Its Derivatives

16-Deacetyl fusidic acid sodium salt, a derivative of fusidic acid, inherits the latter's antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Fusidic acid, originally derived from the fungus Fusidium coccineum, is a steroid antibiotic devoid of corticosteroid effects, celebrated for its hypoallergenic nature, low toxicity, and minimal bacterial resistance. Its broad application spectrum spans from treating skin infections to more severe conditions such as osteomyelitis, showcasing a commendable safety profile over decades of usage outside the United States (C. Kraus & Barry Burnstead, 2011).

Analytical Methods and Pharmaceutical Quality Control

The critical review by Mariane Machado Curbete and H. R. Salgado (2016) emphasizes fusidic acid's enduring significance in treating serious Gram-positive infections. It also highlights the importance of high-performance liquid chromatography (HPLC) in determining fusidic acid concentrations in biological samples and pharmaceutical formulations, an analytical method pivotal for ensuring drug quality and safety in the pharmaceutical industry (Mariane Machado Curbete & H. R. Salgado, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

sodium;(2Z)-6-methyl-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21?,22?,23-,25-,27-,28-,29-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYUBRGRWBRNNN-GFFQJFARSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1O)C)C(C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Deacetyl Fusidic Acid Sodium Salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)